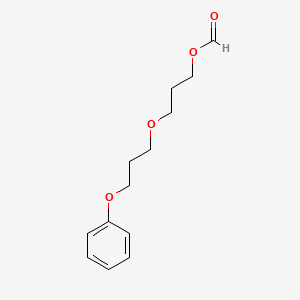

1-Propanol, 3-(3-phenoxypropoxy)-, formate

Description

Contextualization within Organic Ester Chemistry and Phenoxypropane Derivatives

From a structural standpoint, 1-Propanol (B7761284), 3-(3-phenoxypropoxy)-, formate (B1220265) is a formate ester. Formate esters are a subclass of esters derived from formic acid. wikipedia.org They are characterized by the H-C(=O)O-R structure. These esters are often noted for their volatility and distinct, often pleasant, odors. wikipedia.orgebsco.com Compared to other common esters like acetates, formates are generally less stable. wikipedia.org The synthesis of formate esters can be achieved through several methods, including the direct esterification of an alcohol with formic acid or the reaction of alkyl halides with formamide. researchgate.net Enzymatic synthesis using lipases has also been explored as a more environmentally benign approach. mdpi.com

The molecule also belongs to the family of phenoxypropane derivatives. This class of compounds is characterized by a propane (B168953) chain linked to a phenoxy group (a phenyl ring attached to an oxygen atom). Phenoxypropane structures are of significant interest in medicinal chemistry and materials science. conicet.gov.argoogle.com For instance, derivatives of 1,3-bis(4-carboxy phenoxy) propane have been used to synthesize new polyamides with specific thermal properties. researchgate.net The presence of the ether linkage in these molecules imparts a degree of chemical stability and influences their polarity and solvency. labinsights.nl

Overview of Research Significance and Academic Relevance

The academic relevance of a compound like 1-Propanol, 3-(3-phenoxypropoxy)-, formate can be inferred from the research interest in its constituent functional groups. The study of novel esters is driven by their wide range of applications as fragrances, flavorings, solvents, and intermediates in organic synthesis. ebsco.comsolubilityofthings.com Research often focuses on developing more efficient and sustainable synthesis methods, such as biocatalysis. conicet.gov.ar

Phenoxypropane derivatives have been investigated for their potential biological activities. The structural motif is found in various pharmacologically active molecules. google.com Therefore, the synthesis and study of new phenoxypropane derivatives, including those with additional functional groups like esters, are relevant areas of chemical research.

The specific structure of this compound, with its defined chain length and functional group arrangement, makes it a candidate for research in areas such as polymer chemistry, as a potential plasticizer, or in the development of novel solvents. Its potential as a fragrance or flavor ingredient could also be a subject of investigation, given the properties of many formate esters. conicet.gov.ar

Due to the limited direct research on this specific compound, its significance is largely theoretical at this stage and is based on the established importance of formate esters and phenoxypropane derivatives in various chemical and industrial contexts.

Data on Related Chemical Classes

Table 1: Physical Properties of Representative Formate Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl Formate | C₃H₆O₂ | 74.08 | 54.3 |

| Propyl Formate | C₄H₈O₂ | 88.11 | 81 |

| Butyl Formate | C₅H₁₀O₂ | 102.13 | 107 |

| Isoamyl Formate | C₆H₁₂O₂ | 116.16 | 124 |

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Examples of Phenoxypropane Derivatives in Research

| Compound Name | Key Structural Features | Area of Research |

| 1-Imidazolyl-Derivatives of 2-Hydroxy-3-phenoxypropane | Imidazole, hydroxyl, and phenoxypropane groups | Medicinal Chemistry |

| 1,3-bis(4-carboxy phenoxy) propane | Two carboxylic acid groups, phenoxypropane backbone | Polymer Chemistry |

| 1-Phenoxypropane-1,2-diol | Diol functionality on the propane chain | Chemical Synthesis |

This table provides examples of how the phenoxypropane scaffold is utilized in different research areas.

Structure

3D Structure

Properties

CAS No. |

6290-35-3 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3-(3-phenoxypropoxy)propyl formate |

InChI |

InChI=1S/C13H18O4/c14-12-16-10-4-8-15-9-5-11-17-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |

InChI Key |

KNNIGWIJHNPUMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCOCCCOC=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propanol, 3 3 Phenoxypropoxy , Formate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, 3-phenoxypropyl formate (B1220265), reveals a clear and logical path for its synthesis. The primary disconnection is at the formate ester linkage, which simplifies the molecule into two key precursors: the alcohol, 3-phenoxy-1-propanol (B1346799), and a formylating agent, typically formic acid or a derivative thereof.

Further disconnection of the ether bond in 3-phenoxy-1-propanol suggests two primary synthetic routes for this intermediate. The first and most common is the Williamson ether synthesis, which would involve phenol (B47542) (or sodium phenoxide) and a three-carbon chain with a leaving group, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. An alternative approach involves the ring-opening of a four-membered ether, oxetane (B1205548), with phenol. These precursors—phenol, a 3-halopropanol or oxetane, and a formylating agent—form the foundational building blocks for the synthesis of 3-phenoxypropyl formate.

The synthesis of the crucial intermediate, 3-phenoxy-1-propanol, can be achieved through several established methods. guidechem.com This colorless liquid serves as the backbone upon which the formate group is installed. guidechem.com

Williamson Ether Synthesis: This classical and widely used method for forming ethers involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction. wikipedia.orgjk-sci.com In this context, sodium phenoxide, generated by treating phenol with a base like sodium hydroxide (B78521), acts as the nucleophile. This phenoxide then reacts with a 3-halopropanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) to yield 3-phenoxy-1-propanol. wikipedia.orggold-chemistry.org The use of a phase-transfer catalyst can be employed to improve reaction rates and yields. utahtech.edu A patent describes a variation of this approach by first reacting 1,3-propanediol (B51772) with sodium and potassium hydroxides to form the corresponding alkoxides, which then react with a halogenated benzene (B151609). google.com

Ring-Opening of Oxetane: An alternative pathway to 3-phenoxy-1-propanol is through the acid- or base-catalyzed ring-opening of oxetane with phenol. radtech.orgnih.gov The inherent ring strain of the four-membered oxetane ring allows for nucleophilic attack by phenol, leading to the formation of the desired ether-alcohol. beilstein-journals.org This method can be highly regioselective, with the nucleophile attacking the less-substituted carbon atom of the oxetane ring. researchgate.net

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Phenol, 3-Halo-1-propanol, Base (e.g., NaOH) | SN2 conditions, often with heating | Versatile, widely applicable | Use of stoichiometric base, potential for side reactions |

| Ring-Opening of Oxetane | Phenol, Oxetane | Acid or base catalysis | Atom economical | Oxetane can be less readily available than halopropanols |

Formylation is the process of adding a formyl group (-CH=O) to a molecule. In the context of synthesizing 3-phenoxypropyl formate, this involves the esterification of the hydroxyl group of 3-phenoxy-1-propanol. tandfonline.com Formate esters are valuable compounds, and various methods have been developed for their synthesis. conicet.gov.arresearchgate.net

Direct Esterification with Formic Acid: The most direct method is the Fischer-Speier esterification, which involves reacting the alcohol with formic acid in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca This is an equilibrium-driven process, and strategies such as using an excess of one reactant or removing the water byproduct are often employed to drive the reaction to completion. masterorganicchemistry.com

Transesterification: An alternative to using formic acid directly is transesterification. This can be achieved by reacting 3-phenoxy-1-propanol with another formate ester, such as ethyl formate, in the presence of a catalyst. mobt3ath.com This method can be advantageous under certain conditions, avoiding the use of corrosive formic acid.

Modern Formylating Agents: More recent methodologies have explored alternative formylating agents. For instance, carbon dioxide can be utilized as a renewable C1 building block. conicet.gov.aracs.org In some procedures, CO2 is reduced in situ to produce formic acid, which then participates in the esterification. conicet.gov.aracs.org Another modern approach involves the aerobic oxidative coupling of alcohols with paraformaldehyde, catalyzed by gold nanoparticles. nih.govresearchgate.net

| Strategy | Formylating Agent | Typical Catalyst | Key Features |

| Direct Esterification | Formic Acid | Strong acid (e.g., H₂SO₄) | Reversible, equilibrium-controlled |

| Transesterification | Ethyl Formate | Acid or base catalyst | Avoids direct use of formic acid |

| CO₂ Utilization | Carbon Dioxide | Metal catalysts, reductants | Uses a renewable C1 source |

| Aerobic Oxidative Coupling | Paraformaldehyde | Au/TiO₂ | Modern, catalytic approach |

Classical and Modern Synthetic Routes

The assembly of 3-phenoxypropyl formate from its precursors can follow both well-established classical routes and more recently developed modern methodologies that often incorporate principles of green chemistry.

The classical synthesis of 3-phenoxypropyl formate would involve the Fischer-Speier esterification of 3-phenoxy-1-propanol with formic acid, typically using a catalytic amount of a strong mineral acid like sulfuric acid. The reaction is reversible, and its optimization is crucial for achieving high yields.

Several factors influence the outcome of the esterification:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol. ceon.rs

Catalyst Concentration: The amount of acid catalyst can significantly impact the reaction rate. An optimal concentration exists, beyond which side reactions may become more prevalent. ceon.rs

Reactant Ratio: Using an excess of either the alcohol or formic acid can shift the equilibrium towards the product side, increasing the yield of the formate ester. ceon.rs

Water Removal: As water is a byproduct of the reaction, its continuous removal (e.g., through a Dean-Stark apparatus) is a highly effective method to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

A study on the esterification of propanoic acid with 1-propanol (B7761284) highlighted that increasing the temperature from 35°C to 65°C significantly increased the rate of ester formation. ceon.rs Similarly, optimizing the molar ratio of acid to alcohol is a key variable affecting the degree of conversion. ceon.rs

A wide array of catalysts can be employed for the formylation of alcohols, offering alternatives to traditional mineral acids and enabling milder reaction conditions. tandfonline.com

Homogeneous Catalysis: While sulfuric acid is a common homogeneous catalyst, other reagents have been explored. For example, iodine has been shown to effectively catalyze the formylation of alcohols with formic acid under solvent-free conditions at room temperature. cjcatal.comcjcatal.com

Heterogeneous Catalysis: The use of solid acid catalysts is a significant advancement, aligning with green chemistry principles. These catalysts are easily separated from the reaction mixture and can often be reused. Amberlyst-15, a solid acidic resin, has been successfully used as a recyclable catalyst for the formylation of alcohols with ethyl formate, yielding good to excellent results. mobt3ath.comtandfonline.com Other solid acid catalysts used for formylation include silica (B1680970) sulfuric acid and various heteropoly acids. mobt3ath.com

Biocatalysis: Enzymes, particularly lipases, have emerged as powerful catalysts for ester synthesis. The enzymatic synthesis of formate esters can proceed under mild conditions, often with high selectivity. mdpi.com For instance, Novozym 435, an immobilized lipase, has been used for the synthesis of phenethyl formate and octyl formate. mdpi.comresearchgate.net This approach avoids harsh reagents and high temperatures, although reaction times may be longer.

| Catalyst Type | Example(s) | Reaction Conditions | Advantages |

| Homogeneous Acid | H₂SO₄, Iodine | Variable temp., with or without solvent | Readily available, effective |

| Heterogeneous Solid Acid | Amberlyst-15, Silica Sulfuric Acid | Often mild, can be solvent-free | Easy separation, reusable, less corrosive |

| Biocatalyst (Enzyme) | Lipases (e.g., Novozym 435) | Mild temperatures, often in organic solvent | High selectivity, environmentally benign |

The synthesis of 3-phenoxypropyl formate can be designed to incorporate several principles of green chemistry, aiming to reduce environmental impact and improve sustainability.

Atom Economy: Synthetic routes that maximize the incorporation of all reactant atoms into the final product are preferred. The ring-opening of oxetane with phenol to form the precursor alcohol is an example of a highly atom-economical reaction.

Use of Renewable Feedstocks: Modern approaches that utilize CO₂ as a C1 source for the formyl group represent a significant step towards sustainability by replacing fossil fuel-derived reagents with a renewable alternative. conicet.gov.aracs.org

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. The development of reusable heterogeneous catalysts like Amberlyst-15 or biocatalysts minimizes waste and allows for more efficient processes. mobt3ath.comtandfonline.com

Benign Solvents and Conditions: Conducting reactions under solvent-free conditions, as demonstrated with iodine catalysis, reduces the environmental burden associated with solvent use and disposal. cjcatal.comcjcatal.com Similarly, enzymatic syntheses operate under mild temperature and pressure, reducing energy consumption. mdpi.com

Waste Reduction: The use of recyclable catalysts and high-yield reactions minimizes the generation of waste. For example, some protocols for formylation catalyzed by iodine or solid acids report good to excellent yields, which simplifies purification and reduces waste streams. mobt3ath.comcjcatal.com

By selecting synthetic routes that employ catalytic methods, utilize renewable resources where possible, and operate under mild, solvent-free conditions, the production of 3-phenoxypropyl formate can be aligned with the goals of sustainable chemical manufacturing.

Process Optimization and Scale-Up Considerations for Laboratory and Industrial Applications

While specific, dedicated literature on the synthesis of 1-Propanol, 3-(3-phenoxypropoxy)-, formate is not extensively published, a robust and efficient synthetic strategy can be postulated based on fundamental and well-documented organic reactions. A logical approach involves a two-step sequence: first, the synthesis of the precursor alcohol, 3-(3-phenoxypropoxy)-1-propanol, likely via a Williamson ether synthesis, followed by the formylation of this alcohol to yield the target formate ester. This section will focus exclusively on the critical aspects of process optimization and scale-up for the pivotal formylation step, examining both laboratory and industrial contexts.

Laboratory-Scale Synthesis and Optimization

At the laboratory scale, the primary goal is to establish optimal reaction conditions to maximize yield and purity. The formylation of 3-(3-phenoxypropoxy)-1-propanol can be effectively achieved through two principal methodologies: Fischer esterification and transesterification.

Reaction Methodologies:

Fischer Esterification: This classic method involves the reaction of the precursor alcohol with formic acid in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and thus, process optimization is crucial for driving the chemical equilibrium toward the product. masterorganicchemistry.com

Transesterification: An alternative route is the reaction of the alcohol with a simple formate ester, such as ethyl formate or methyl formate. tandfonline.comtandfonline.com This reaction can be catalyzed by either acids or bases and often proceeds under milder conditions. byjus.comorganic-chemistry.org The equilibrium in this case is driven by removing the more volatile alcohol byproduct (e.g., ethanol (B145695) or methanol). chemguide.co.ukbyjus.com

Optimization of Reaction Parameters:

The efficiency of the formylation reaction is highly dependent on several key parameters. A systematic approach to optimizing these variables is essential for developing a high-yielding and reproducible laboratory procedure.

Catalyst Selection: The choice of catalyst is paramount. Homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective but can present challenges in separation and may cause corrosion. mdpi.comcsic.es Heterogeneous acid catalysts, such as the solid acidic resin Amberlyst-15, offer significant advantages, including ease of removal (simple filtration), reusability, and reduced waste generation, making them highly suitable for both optimization studies and greener chemical processes. tandfonline.comtandfonline.com Research has demonstrated the high efficacy of Amberlyst-15 in the formylation of various alcohols using ethyl formate. tandfonline.com

Temperature: Reaction temperature influences the rate of reaction. While higher temperatures can accelerate the formation of the product, they may also promote undesirable side reactions or decomposition. Experimental determination of the optimal temperature is necessary to achieve a balance between a reasonable reaction time and high product selectivity.

Byproduct Removal: The removal of byproducts is one of the most effective strategies for maximizing conversion in reversible reactions.

In Fischer esterification, the co-product is water. Its continuous removal during the reaction, for instance by using a Dean-Stark apparatus or adding a drying agent like molecular sieves, is essential for achieving high yields. patsnap.comacs.org

In transesterification, the byproduct is a low-boiling-point alcohol (e.g., ethanol). This can be readily removed from the reaction mixture by distillation, which drives the reaction to completion. byjus.com

The following interactive table illustrates a hypothetical optimization study for the formylation of 3-(3-phenoxypropoxy)-1-propanol on a laboratory scale.

Table 1: Hypothetical Optimization of Laboratory-Scale Formylation

| Run | Method | Catalyst (mol%) | Reactant Ratio (Formylating Agent:Alcohol) | Temperature (°C) | Byproduct Removal | Reaction Time (h) | Yield (%) |

| 1 | Fischer Esterification | H₂SO₄ (2%) | 1.2 : 1 | 80 | None | 8 | 65 |

| 2 | Fischer Esterification | H₂SO₄ (2%) | 3 : 1 | 80 | Dean-Stark | 6 | 92 |

| 3 | Fischer Esterification | Amberlyst-15 (10 wt%) | 3 : 1 | 80 | Dean-Stark | 7 | 95 |

| 4 | Transesterification | Amberlyst-15 (10 wt%) | 5 : 1 | 70 | Distillation | 5 | 97 |

| 5 | Transesterification | Sodium Methoxide (5%) | 5 : 1 | 60 | Distillation | 4 | 94 |

Industrial Scale-Up Considerations

Scaling a synthetic process from the laboratory to an industrial setting introduces a new set of challenges related to efficiency, cost, safety, and environmental impact.

Transition from Batch to Continuous Processing: While laboratory syntheses are typically performed in batch reactors, industrial-scale production often benefits from continuous processing. Continuous flow reactors, such as packed bed or fixed-bed reactors, offer superior heat and mass transfer, improved safety profiles, and greater consistency in product quality. csic.es For the formylation of 3-(3-phenoxypropoxy)-1-propanol, a fixed-bed reactor containing a solid acid catalyst like Amberlyst would be a highly efficient design. csic.es

Catalyst Choice for Industrial Applications: The advantages of heterogeneous catalysts become even more pronounced on an industrial scale. Their use simplifies downstream processing by eliminating the need for aqueous workups to remove soluble catalysts, facilitates catalyst recycling, and minimizes the generation of corrosive and environmentally harmful waste streams. mdpi.comcsic.es This leads to a more sustainable and cost-effective manufacturing process.

Process Control and Automation: Large-scale reactors require sophisticated process control systems. Real-time monitoring of critical parameters such as temperature, pressure, reactant flow rates, and product concentration is essential to maintain optimal performance, ensure safety, and guarantee consistent product specifications.

Downstream Processing: The purification of the final product on an industrial scale must be efficient and scalable. A typical downstream process for this compound would involve:

Catalyst Separation: Simple filtration or passage through a packed bed for heterogeneous catalysts.

Neutralization: If any acidic residues are present, a mild base wash may be required.

Reactant and Byproduct Removal: Fractional distillation to remove unreacted starting materials and any byproducts.

Final Purification: High-vacuum distillation to achieve the desired product purity.

Economic and Environmental Factors: The economic viability of the industrial process depends on the cost of raw materials, energy consumption, and process efficiency. Environmentally, the focus is on minimizing waste, reducing solvent usage, and utilizing recyclable catalysts to align with the principles of green chemistry. mdpi.com

The table below provides a comparative overview of key considerations for laboratory and industrial-scale synthesis.

Table 2: Comparison of Laboratory vs. Industrial Scale-Up Parameters

| Parameter | Laboratory Scale | Industrial Scale |

| Process Mode | Batch | Continuous (e.g., Fixed-Bed Reactor) |

| Reactor Type | Round-Bottom Flask | Packed Bed Reactor / CSTR |

| Catalyst Form | Homogeneous or Heterogeneous | Heterogeneous (preferred) |

| Heat Transfer | Heating Mantle / Oil Bath | Internal Coils / External Jacket |

| Byproduct Removal | Dean-Stark / Simple Distillation | Distillation Column / Pervaporation |

| Process Control | Manual Monitoring | Automated (PLC/DCS) |

| Purification | Flash Chromatography / Simple Distillation | Fractional / Vacuum Distillation |

Chemical Reactivity and Reaction Mechanisms of 1 Propanol, 3 3 Phenoxypropoxy , Formate

Hydrolysis Pathways and Kinetics

The hydrolysis of the formate (B1220265) ester in 1-Propanol (B7761284), 3-(3-phenoxypropoxy)-, formate represents a primary degradation pathway, yielding 3-(3-phenoxypropoxy)-1-propanol and formic acid. This reaction can proceed under acidic, basic, or neutral conditions, each with a distinct mechanism and kinetic profile.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the formate group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of the alcohol portion, 3-(3-phenoxypropoxy)-1-propanol. The reaction is reversible and typically follows first-order kinetics with respect to both the ester and the acid catalyst. libretexts.orgmasterorganicchemistry.com

Neutral Hydrolysis: In a neutral aqueous medium, the hydrolysis of formate esters can be slow; however, the reaction can be autocatalytic as the formic acid produced can catalyze further hydrolysis. researchgate.netchemrxiv.orgpjsir.org The initial step involves the nucleophilic attack of a water molecule on the carbonyl carbon.

The rate of hydrolysis is significantly influenced by pH and temperature. The table below illustrates the hypothetical effect of pH on the hydrolysis rate constant at a constant temperature.

| pH | Catalyst | Relative Rate Constant (k_rel) |

| 2 | H+ | 100 |

| 5 | H+/H2O | 1 |

| 7 | H2O (autocatalysis) | 0.1 |

| 9 | OH- | 1,000 |

| 12 | OH- | 1,000,000 |

This table presents hypothetical data to illustrate the general trend of ester hydrolysis rates as a function of pH.

Transesterification Reactions and Their Applications

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For 1-Propanol, 3-(3-phenoxypropoxy)-, formate, this reaction can be employed to synthesize other esters of 3-(3-phenoxypropoxy)-1-propanol. The reaction can be catalyzed by acids, bases, or enzymes. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: Similar to acid-catalyzed hydrolysis, the reaction is initiated by the protonation of the carbonyl oxygen. The attacking alcohol then acts as a nucleophile. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the released alcohol. masterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base can be used to deprotonate the incoming alcohol, forming a more potent alkoxide nucleophile. This alkoxide then attacks the carbonyl carbon of the formate ester. This method is often faster than the acid-catalyzed approach. masterorganicchemistry.com

Enzymatic Transesterification: Lipases are commonly used enzymes that can catalyze transesterification under mild conditions. mdpi.com This method offers high selectivity and is environmentally benign.

The choice of catalyst and alcohol determines the product of the transesterification reaction. Below is a table of potential transesterification products and their hypothetical applications.

| Reactant Alcohol | Catalyst | Product | Potential Application |

| Methanol | H2SO4 | 1-Propanol, 3-(3-phenoxypropoxy)-, methyl carbonate | Solvent, Intermediate |

| Ethanol (B145695) | NaOEt | 1-Propanol, 3-(3-phenoxypropoxy)-, ethyl carbonate | Flavoring agent precursor |

| Ethylene Glycol | Lipase | Bis[3-(3-phenoxypropoxy)propyl] carbonate | Plasticizer |

This table provides hypothetical examples of transesterification reactions and potential applications of the products.

Reactions Involving the Phenoxy Moiety

The phenoxy group in this compound is an aromatic ether. The alkoxy group (-OR) is an activating, ortho-, para-directing group for electrophilic aromatic substitution. organicmystery.comucalgary.cayoutube.com This is due to the lone pair of electrons on the ether oxygen, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. youtube.combyjus.com

Common electrophilic aromatic substitution reactions that the phenoxy moiety can undergo include:

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid (or even without, due to the activating nature of the alkoxy group) would likely yield a mixture of ortho- and para-halogenated products. byjus.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group at the ortho and para positions. byjus.com

Friedel-Crafts Alkylation and Acylation: Reaction with an alkyl halide or an acyl halide in the presence of a Lewis acid catalyst would result in the addition of an alkyl or acyl group, primarily at the para position due to steric hindrance at the ortho positions.

The presence of the long ether-ester chain may sterically hinder the ortho positions, favoring substitution at the para position.

Transformations of the Propoxy Linkage

The propoxy linkage in this compound consists of two ether bonds. Ethers are generally quite stable and unreactive. wikipedia.org However, under harsh conditions, cleavage of the C-O bonds can occur.

Acidic Cleavage: Treatment with strong acids, particularly hydrohalic acids like HBr or HI, at elevated temperatures can cleave the ether linkages. wikipedia.org In the case of the aryl alkyl ether (phenoxy) bond, cleavage would likely occur to yield phenol (B47542) and 3-(3-bromopropoxy)-1-propanol (B15201534) (with HBr) because the aromatic C-O bond is stronger and less prone to nucleophilic attack. The alkyl ether bond could also be cleaved under these conditions.

Oxidative Cleavage: While less common for simple ethers, certain oxidizing agents or enzymatic systems can cleave ether linkages. For example, some peroxygenases can catalyze the H2O2-dependent cleavage of ethers. nih.gov

Stability under Various Chemical Conditions and Degradation Pathways

Acidic Conditions: The compound is susceptible to hydrolysis of the formate ester, with the rate depending on the acid concentration and temperature. The ether linkages are relatively stable to acid, except under forcing conditions with strong acids like HI or HBr.

Basic Conditions: The formate ester is rapidly hydrolyzed under basic conditions. The ether linkages are generally stable to bases.

Oxidative Conditions: The molecule may be susceptible to oxidation. The benzylic-like position in the propoxy chain could be a site for oxidation. Biodegradation pathways for related glycol ethers often involve oxidation of terminal hydroxyl groups (after hydrolysis of the ester) and subsequent cleavage of the ether bond. researchgate.netnih.govnih.gov

Thermal Conditions: At elevated temperatures, decomposition is likely to be initiated at the weakest bond, which is typically the C-O bond of the ester.

A potential degradation pathway in an aerobic biological environment could involve initial enzymatic hydrolysis of the formate ester to 3-(3-phenoxypropoxy)-1-propanol, followed by oxidation of the primary alcohol to a carboxylic acid, and subsequent cleavage of the ether linkages.

Mechanistic Investigations of Key Transformations

Hydrolysis Mechanism: The mechanism of ester hydrolysis is well-established. Under acidic conditions, it proceeds through a tetrahedral intermediate formed after the initial protonation of the carbonyl oxygen (A-AC2 mechanism). In basic hydrolysis, the mechanism involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, also forming a tetrahedral intermediate, which then collapses to give the products (B-AC2 mechanism).

Transesterification Mechanism: The mechanism of transesterification is analogous to that of hydrolysis. In an acid-catalyzed reaction, the alcohol acts as the nucleophile attacking the protonated ester. In a base-catalyzed reaction, the alkoxide is the nucleophile. Both proceed through a tetrahedral intermediate. wikipedia.org

Electrophilic Aromatic Substitution Mechanism: The mechanism for reactions on the phenoxy ring follows the general pattern for electrophilic aromatic substitution. An electrophile attacks the electron-rich benzene ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion). A proton is then lost from the ring to restore aromaticity. The activating effect of the alkoxy group stabilizes the carbocation intermediate, particularly when the attack is at the ortho or para position.

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy would be a primary tool for the unambiguous structural determination of 1-Propanol (B7761284), 3-(3-phenoxypropoxy)-, formate (B1220265). Both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The formate proton (O-CHO) would likely appear as a singlet in the downfield region. The protons on the propyl and propoxy chains would exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent oxygen atoms and the phenoxy group. The aromatic protons of the phenoxy group would typically appear in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom. The carbonyl carbon of the formate group would be readily identifiable by its characteristic downfield chemical shift. The chemical shifts of the aliphatic carbons would confirm the connectivity of the propyl and propoxy chains, while the aromatic carbons would provide information about the phenoxy group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable in establishing the precise connectivity of the atoms within the molecule.

Hypothetical ¹H NMR Data Table for 1-Propanol, 3-(3-phenoxypropoxy)-, formate: (Note: This table is a theoretical prediction as no experimental data is available.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | O-CH O |

| ~7.3 | m | 2H | Ar-H (meta) |

| ~7.0 | t | 1H | Ar-H (para) |

| ~6.9 | d | 2H | Ar-H (ortho) |

| ~4.2 | t | 2H | O-CH ₂-CH₂-CH₂-O |

| ~4.0 | t | 2H | Ar-O-CH ₂-CH₂-CH₂-O |

| ~3.6 | t | 2H | Ar-O-CH₂-CH₂-CH ₂-O |

| ~2.0 | m | 2H | O-CH₂-CH ₂-CH₂-O |

| ~1.9 | m | 2H | Ar-O-CH₂-CH ₂-CH₂-O |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, would be used to identify the key functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the formate ester group, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be prominent. The presence of the aromatic ring would be indicated by C-H and C=C stretching vibrations in the aromatic region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give strong signals in the Raman spectrum.

Hypothetical FT-IR Data Table for this compound: (Note: This table is a theoretical prediction as no experimental data is available.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3040 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1730 | Strong | C=O Stretch (Formate) |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1240 | Strong | Aryl-O Stretch (Ether) |

| ~1170 | Strong | C-O Stretch (Formate) |

| ~1120 | Strong | Aliphatic C-O Stretch (Ether) |

Mass Spectrometry Techniques for Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Electron Ionization (EI-MS): EI-MS would likely lead to extensive fragmentation of the molecule. The molecular ion peak, if observable, would confirm the molecular weight. The fragmentation pattern would provide valuable clues about the structure, with characteristic fragments arising from the cleavage of the ester and ether bonds.

Electrospray Ionization (ESI-MS): ESI-MS, a softer ionization technique, would be more likely to produce a prominent protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺), which would definitively establish the molecular weight.

High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the molecule and its fragments, further confirming the molecular formula.

Advanced Chromatographic Separations (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from any impurities or other components in a mixture and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS would be an excellent method for its analysis. The gas chromatogram would indicate the purity of the sample, and the mass spectrum of the eluting peak would confirm its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS would be the method of choice. A suitable reversed-phase or normal-phase HPLC method could be developed to separate the compound, with the mass spectrometer providing detection and identification.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection could also be used for purity assessment, particularly given the presence of the phenoxy chromophore, which would absorb UV light.

X-ray Crystallography for Solid-State Structural Determination

If this compound can be obtained as a single crystal of suitable quality, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state, offering an unparalleled level of structural detail. However, this is contingent on the ability to grow suitable crystals, which can be a significant challenge.

Applications and Functional Derivatives in Chemical Sciences

Role as a Synthetic Intermediate for Complex Organic Molecules

1-Propanol (B7761284), 3-(3-phenoxypropoxy)-, formate (B1220265) can serve as a versatile intermediate in the synthesis of more complex organic molecules. The formate ester group can be utilized in various chemical transformations. For instance, formate esters are known to be effective formylating agents under certain conditions.

The synthesis of formate esters can be achieved through several methods, including the direct esterification of an alcohol with formic acid. researchgate.netcdnsciencepub.com Enzymatic synthesis using lipases has also been explored as a more environmentally friendly alternative to chemical catalysts. mdpi.comgoogle.com Another approach involves the aerobic oxidative coupling of alcohols with paraformaldehyde catalyzed by gold nanoparticles. researchgate.netnih.gov Transesterification with other formate esters, such as methyl formate, in the presence of a catalyst is also a viable method. organic-chemistry.org

The general reaction for the synthesis of a formate ester from an alcohol is:

ROH + HCOOH ⇌ HCOOR + H₂O

In the context of 1-Propanol, 3-(3-phenoxypropoxy)-, formate, the precursor alcohol would be 3-(3-phenoxypropoxy)-1-propanol.

Table 1: Synthetic Methods for Formate Esters

| Method | Reagents/Catalyst | Conditions | Advantages |

|---|---|---|---|

| Direct Esterification | Formic acid, Boron oxide | Reflux | High purity of product |

| Enzymatic Synthesis | Lipase (e.g., Novozym 435) | Mild temperature (e.g., 40°C) | Environmentally friendly, high conversion |

| Oxidative Coupling | Paraformaldehyde, Au/TiO₂ | 80°C | Good to excellent yields |

Utilization in Polymer Chemistry and Material Science Development

The dual functionality of this compound, containing both an ether and an ester group, makes it a candidate for applications in polymer chemistry. Polyether polyols are widely used in the production of polyurethanes. google.comgoogle.com The ether linkages in the backbone of these polymers provide flexibility. While not a polyol itself, the phenoxypropoxy moiety could be incorporated into polymer chains or act as a plasticizer.

The ester group can also participate in polymerization reactions. For example, transesterification reactions are used to modify polymers, such as poly(methyl acrylate), by exchanging the ester side chains. researchgate.net A molecule like this compound could potentially be used to introduce the phenoxypropoxy group onto a polymer backbone through such a reaction, thereby modifying the polymer's properties.

Polyether compounds find use in various applications, including as detergents, defoaming agents, wetting agents, and antistatic agents. njchm.comnjchm.com The presence of the phenoxypropoxy group could impart specific solubility and surface-active properties to materials.

Precursor in Specialty Chemical Synthesis

As a precursor, this compound can be transformed into other valuable specialty chemicals. The formate ester can be hydrolyzed back to the corresponding alcohol, 3-(3-phenoxypropoxy)-1-propanol, which can then be used in other synthetic routes.

The aromatic phenoxy group can also be a site for further chemical modification. For example, electrophilic aromatic substitution reactions, such as formylation, can introduce additional functional groups onto the phenyl ring. orgsyn.orggoogle.comresearchgate.netorgsyn.org This would lead to a variety of substituted aromatic compounds with potential applications in pharmaceuticals or agrochemicals.

Formate esters themselves can be used as a source of carbon monoxide in certain laboratory-scale reactions. wikipedia.org They are also considered as potential hydrogen storage materials, where the decomposition of formic acid (derived from the formate) releases hydrogen. wikipedia.org

Design and Synthesis of Novel Analogs and Homologs for Structure-Reactivity Studies

To understand the chemical and physical properties of this compound, the design and synthesis of novel analogs and homologs are crucial for structure-reactivity studies. By systematically altering the structure of the molecule, researchers can probe how these changes affect its reactivity, physical properties, and potential applications.

Table 2: Potential Structural Modifications for Structure-Reactivity Studies

| Modification Site | Examples of Modifications | Property to be Studied |

|---|---|---|

| Aromatic Ring | Introduction of electron-donating or electron-withdrawing substituents (e.g., -OCH₃, -NO₂) | Reactivity of the aromatic ring, electronic effects on the ether linkage |

| Propoxy Chain | Varying the length of the alkyl chain (e.g., ethoxy, butoxy) | Steric effects, solubility, physical properties (boiling point, viscosity) |

The synthesis of such analogs would follow standard organic chemistry methodologies. For example, substituted phenols can be used as starting materials to introduce various functional groups on the aromatic ring. The length of the ether chain can be modified by using different diols in the initial synthesis of the ether alcohol precursor.

Applications in Advanced Chemical Formulations

The physicochemical properties of this compound suggest its potential use in various advanced chemical formulations. Formate esters are known for their characteristic fragrances and are used in the perfume and food industries. mdpi.comwikipedia.orgwikipedia.org The specific odor profile of this compound would need to be determined, but its structure suggests it could have a pleasant scent.

Polyether compounds are used as excipients and emulsifiers in pharmaceutical and cosmetic formulations due to their low toxicity. njchm.comnjchm.com They also act as wetting agents, dispersing agents, and antistatic agents in various industrial applications. njchm.comnjchm.com The combination of the ether and ester functionalities in this compound could make it a useful component in formulations requiring specific solvency, surface activity, and stability. For instance, in the coatings, adhesives, sealants, and elastomers (CASE) industry, polyether polyols are key components, and derivatives could find niche applications. jiahua.com

Environmental Fate and Degradation Studies

Atmospheric Oxidation Pathways and Kinetics

The primary degradation pathway for 1-Propanol (B7761284), 3-(3-phenoxypropoxy)-, formate (B1220265) in the atmosphere is expected to be through oxidation initiated by hydroxyl (OH) radicals. The reaction likely proceeds via hydrogen abstraction from the various carbon-hydrogen bonds within the molecule. The sites most susceptible to abstraction are the carbon atoms adjacent to the ether oxygens and the formyl group hydrogen. epa.govrsc.orgresearchgate.net

Once a carbon-centered radical is formed, it will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOx), this peroxy radical can be converted to an alkoxy radical (RO), which can then undergo further reactions such as decomposition or isomerization. epa.govrsc.org For instance, abstraction of the formyl hydrogen would lead to a radical that, after reacting with O₂, could decompose to release carbon dioxide. epa.gov

Table 1: Estimated Atmospheric Oxidation Data for 1-Propanol, 3-(3-phenoxypropoxy)-, formate and Related Compounds

| Compound | Functional Groups | Predicted Primary Atmospheric Reaction | Estimated Atmospheric Lifetime |

| This compound | Formate Ester, Ether, Phenoxy | OH Radical-Initiated Oxidation | Hours to Days |

| Methyl Formate | Formate Ester | OH Radical-Initiated Oxidation | ~45 days epa.gov |

| Diethyl Ether | Ether | OH Radical-Initiated Oxidation | ~2 days rsc.org |

Note: The data for this compound is estimated based on the reactivity of its constituent functional groups.

Aquatic Hydrolysis and Biodegradation Mechanisms

In aquatic environments, this compound is susceptible to both hydrolysis and biodegradation.

Hydrolysis: The formate ester linkage is the most likely site for hydrolysis. nih.govresearchgate.netpjsir.org Carboxylic acid esters can undergo hydrolysis under acidic, basic, and neutral conditions to yield the corresponding carboxylic acid and alcohol. epa.govbham.ac.ukdoubtnut.com In this case, hydrolysis would yield formic acid and 1-propanol, 3-(3-phenoxypropoxy)-. The rate of hydrolysis is dependent on pH and temperature. researchgate.netpjsir.orgresearchgate.net Formate esters are generally hydrolyzed more readily than other alkyl esters. nih.govwikipedia.orggoogle.com

Biodegradation: The biodegradation of this compound is expected to be carried out by microorganisms capable of cleaving ether bonds and degrading aromatic compounds. nih.govnih.govresearchgate.netrsc.orgunesp.br The ether linkages can be cleaved by etherase enzymes, leading to the formation of smaller, more readily biodegradable molecules. nih.gov The phenoxy group can be hydroxylated and subsequently undergo ring cleavage, a common pathway in the microbial degradation of aromatic compounds. nih.govresearchgate.netrsc.org Glycol ethers, which share structural similarities, are known to be biodegradable. researchgate.netwikipedia.orginchem.orgnih.gov

Soil Interaction and Environmental Persistence

The interaction of this compound with soil will be influenced by its polarity and water solubility. The presence of the ether and formate groups suggests that it will have some degree of water solubility.

The soil sorption coefficient normalized to organic carbon (Koc) is a key parameter for predicting the mobility of organic chemicals in soil. acs.orgacs.orgastm.orgdss.go.thecetoc.org Compounds with low Koc values are more mobile and have a higher potential to leach into groundwater, while those with high Koc values tend to adsorb to soil organic matter and are less mobile. researchgate.netmdpi.comnih.govnih.gov

Given the presence of both polar (ether, formate) and nonpolar (phenoxy, alkyl chains) moieties, the Koc of this compound is expected to be moderate. Phenoxyalkanoic acid herbicides, which share the phenoxy group, exhibit a range of soil sorption behaviors. researchgate.netnih.govnih.govnih.govresearchgate.net The persistence of this compound in soil will be determined by the rates of its biodegradation and other degradation processes.

Identification and Characterization of Environmental Metabolites

Based on the predicted degradation pathways, several environmental metabolites of this compound can be anticipated.

Table 2: Potential Environmental Metabolites of this compound

| Degradation Pathway | Potential Metabolites |

| Atmospheric Oxidation | Formic Acid, Carbon Dioxide, various aldehydes and carboxylic acids |

| Aquatic Hydrolysis | Formic Acid, 1-Propanol, 3-(3-phenoxypropoxy)- |

| Biodegradation | Phenol (B47542), Propylene Glycol, Formic Acid, and further degradation products of the aromatic ring |

The identification and characterization of these metabolites in environmental samples would typically involve analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Environmental Impact Assessment Methodologies

The environmental impact assessment (EIA) for a chemical like this compound would involve a systematic process to evaluate its potential effects on the environment. bepls.comresearchgate.netresearchgate.net This assessment is crucial for understanding the risks associated with its production, use, and disposal. nih.govnih.gov

Key components of an EIA for this compound would include:

Exposure Assessment: Estimating the concentrations of the compound that may be present in different environmental compartments (air, water, soil) based on its usage patterns and environmental fate properties.

Effects Assessment: Determining the potential ecotoxicological effects of the compound on various organisms, such as aquatic life, soil organisms, and plants. This would involve laboratory toxicity testing on representative species.

Risk Characterization: Comparing the predicted environmental concentrations with the determined toxicity thresholds to assess the likelihood of adverse effects occurring in the environment.

Quantitative Structure-Activity Relationship (QSAR) models are often used in the absence of experimental data to predict the environmental fate and toxicological properties of chemicals. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There is no available research detailing quantum chemical calculations performed on 1-Propanol (B7761284), 3-(3-phenoxypropoxy)-, formate (B1220265). Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine electronic properties, molecular orbital energies, charge distribution, and reactivity indices.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No molecular dynamics simulation studies for 1-Propanol, 3-(3-phenoxypropoxy)-, formate have been published. These simulations are crucial for understanding the conformational landscape of the molecule, its flexibility, and how it interacts with other molecules in various environments.

Prediction of Spectroscopic Properties

Computational predictions of spectroscopic properties, such as NMR, IR, and UV-Vis spectra, for this compound are not found in the existing literature. These predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

Reaction Mechanism Elucidation via Computational Approaches

There are no published computational studies elucidating the reaction mechanisms involving this compound. Theoretical chemistry plays a vital role in mapping reaction pathways, identifying transition states, and calculating activation energies.

Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Properties

No QSAR models have been developed specifically for predicting the non-biological properties (e.g., environmental fate, reactivity) of this compound. QSAR studies are instrumental in forecasting the behavior of chemical compounds based on their molecular structure.

Emerging Research Areas and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

Information on the use of "1-Propanol, 3-(3-phenoxypropoxy)-, formate" in continuous flow manufacturing or its synthesis using automated platforms is not documented in available scientific literature.

Biocatalysis and Enzyme-Mediated Transformations

There is no published research on the application of biocatalysts or enzymes for the synthesis or transformation of "1-Propanol, 3-(3-phenoxypropoxy)-, formate (B1220265)."

Advanced Materials Development from Derivatives

The development of advanced materials from derivatives of "this compound" has not been reported.

Sustainable Synthesis and Circular Economy Principles for Chemical Production

No studies were found that describe sustainable synthesis routes or the application of circular economy principles to the production and use of "this compound."

Multidisciplinary Research Approaches for Comprehensive Understanding

A multidisciplinary research approach to understand the properties and potential applications of "this compound" has not been a subject of published research.

Q & A

Q. How can the structural characterization of 1-Propanol, 3-(3-phenoxypropoxy)-, formate be confirmed using spectroscopic methods?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

- ¹H/¹³C NMR : Analyze chemical shifts for the formate ester (δ ~8.0–8.2 ppm for the formyl proton) and phenoxypropoxy groups (aromatic protons at δ ~6.8–7.4 ppm and ether linkages at δ ~3.5–4.5 ppm) .

- IR Spectroscopy : Identify ester carbonyl stretching (~1720 cm⁻¹) and ether C-O-C vibrations (~1100–1250 cm⁻¹) .

- High-Resolution MS : Confirm molecular weight (e.g., C₁₃H₁₈O₅ requires exact mass 278.1154) .

Q. What are the recommended storage conditions and handling protocols for this compound?

Q. What synthetic methodologies are effective for producing this compound?

- Esterification : React 3-(3-phenoxypropoxy)-1-propanol with formic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in dry dichloromethane. Purify via silica gel chromatography .

- Catalytic Routes : Optimize yields using Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation analogs, adjusting stoichiometry to favor ester formation .

Q. Which analytical methods are suitable for quantifying this compound and its impurities?

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) with 0.1% formic acid. Retention time ~8–10 minutes .

- GC-MS : Derivatize with BSTFA to improve volatility. Monitor for degradation products like free propanol or formic acid .

Advanced Research Questions

Q. How can synthesis yield be optimized under catalytic conditions?

Q. How should researchers resolve contradictory data on solvent effects in its reactivity?

Q. What strategies are used to evaluate biological interactions and pharmacological potential?

Q. How can computational modeling predict its interactions with biological targets?

Q. What are the degradation pathways under varying pH and temperature conditions?

Q. How do structural analogs compare in reactivity and application?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.